![molecular formula C20H42O2 B14378617 3-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)heptane CAS No. 90105-23-0](/img/structure/B14378617.png)
3-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)heptane can be achieved through the Williamson Ether Synthesis . This method involves the nucleophilic substitution (SN2) of an alkoxide ion with an alkyl halide. The reaction is typically carried out in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH) to generate the alkoxide ion from the corresponding alcohol .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale Williamson Ether Synthesis, utilizing efficient mixing and temperature control to ensure high yields and purity. The choice of solvents and reaction conditions would be optimized to minimize side reactions and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)heptane can undergo various chemical reactions, including:
Oxidation: The ether groups can be oxidized under strong oxidative conditions.
Reduction: Reduction reactions can target the carbon-oxygen bonds in the ether groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ether linkages.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Alkyl halides and alkoxides are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a solvent or intermediate in organic synthesis.
Medicine: Could be explored for its pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)heptane involves its interaction with molecular targets through its ether linkages. These interactions can influence various biochemical pathways, depending on the specific context in which the compound is used. The flexibility of the molecule, due to its rotatable bonds, allows it to adapt to different molecular environments .
Comparación Con Compuestos Similares
Similar Compounds
- 2-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)hexane
- 4-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)octane
Uniqueness
3-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)heptane is unique due to its specific molecular structure, which includes two ether groups and a flexible carbon chain. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
90105-23-0 |
|---|---|
Fórmula molecular |
C20H42O2 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
3-[1-(2-ethylhexoxy)butoxymethyl]heptane |
InChI |
InChI=1S/C20H42O2/c1-6-11-14-18(9-4)16-21-20(13-8-3)22-17-19(10-5)15-12-7-2/h18-20H,6-17H2,1-5H3 |
Clave InChI |
YDCSWJNEQZMYEY-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COC(CCC)OCC(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


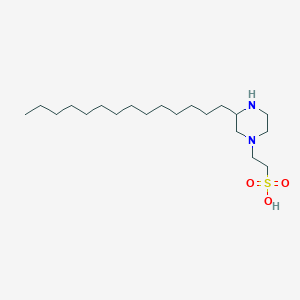
![7-Ethyl-6-methyl-1,3,3-triphenyl-1H-imidazo[1,2-b]pyrazol-2(3H)-one](/img/structure/B14378546.png)
![N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B14378548.png)
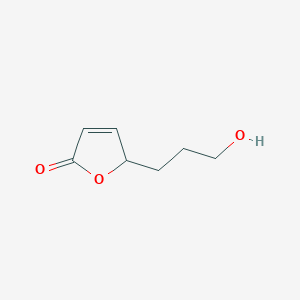

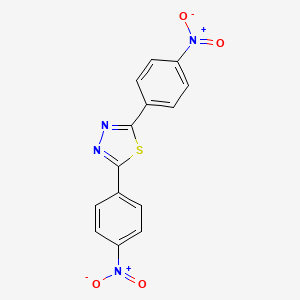
![4-Methyl-1,6-dioxaspiro[4.5]dec-7-en-9-one](/img/structure/B14378576.png)
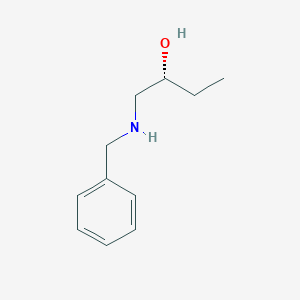
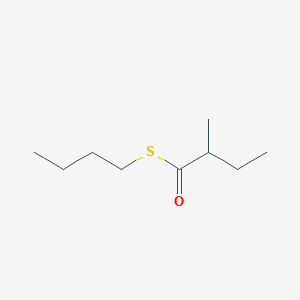
![Trimethyl[2,2,2-trichloro-1-(ethylsulfanyl)ethoxy]germane](/img/structure/B14378612.png)
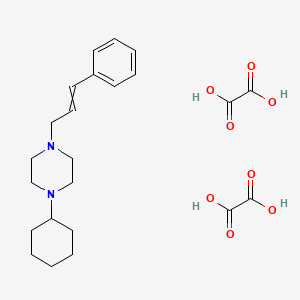
![Methyl 6-[(pyridin-3-yl)amino]hexanoate](/img/structure/B14378616.png)
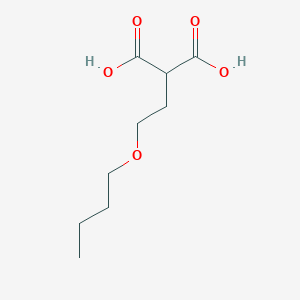
![Methyl 2-{[(2-nitrophenyl)methyl]amino}benzoate](/img/structure/B14378622.png)
